2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid

Kinase inhibition PLK1 CYP3A4

Sourcing validated kinase inhibitor scaffolds with defined selectivity windows is critical for SAR campaigns. CAS 51842-68-3 provides documented performance benchmarks: • **Target potency**: PLK1 IC50 = 8 nM • **Safety margin**: CYP3A4 IC50 = 1,400 nM (>175-fold selective) • **Physicochemical**: LogP 3.7, mp 221°C, carboxylic acid handle for derivatization • **Supply**: ≥95% purity, available in 1g-10g quantities for research use

Molecular Formula C18H15NO3
Molecular Weight 293.322
CAS No. 51842-68-3
Cat. No. B2810871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid
CAS51842-68-3
Molecular FormulaC18H15NO3
Molecular Weight293.322
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)17-11-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-11H,2H2,1H3,(H,20,21)
InChIKeyIHEXTMYSORWWOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid: Identity & Procurement


2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (CAS 51842-68-3) is a 2-phenylquinoline-4-carboxylic acid derivative bearing a para-ethoxy substituent on the 2-phenyl ring . The compound exhibits a melting point of 221°C and a calculated octanol/water partition coefficient (LogP) of 3.7 [1]. This structural motif belongs to a class of compounds that have been investigated as scaffolds for histone deacetylase (HDAC) inhibitors, SIRT3 inhibitors, and PCSK9/LDLR protein-protein interaction inhibitors [2][3]. The compound is available from commercial suppliers in purities ≥95%, with procurement options including 1 g, 5 g, and 10 g quantities [1].

2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid: Substituent Differentiation


Within the 2-phenylquinoline-4-carboxylic acid series, para-position substituents on the 2-phenyl ring produce substantial divergence in physicochemical properties and target engagement profiles. The 4-ethoxy substitution distinguishes this compound from its 4-methoxy (CAS 4364-02-7), 4-methyl (CAS 20389-05-3), 4-chloro (CAS 5466-31-9), and unsubstituted phenyl analogs through altered lipophilicity (LogP), synthetic accessibility, and differential kinase selectivity [1]. Notably, this compound demonstrates a >175-fold activity differential between PLK1 inhibition (IC50 = 8 nM) and CYP3A4 inhibition (IC50 = 1400 nM), providing a defined selectivity window that is not automatically conferred by the core scaffold alone [2]. The substitution pattern also influences crystallinity and solubility characteristics, with the 4-ethoxy derivative exhibiting a defined melting point of 221°C and LogP of 3.7 [1]. Substitution with structurally similar analogs without verifying equivalent performance parameters may introduce uncharacterized changes in lipophilicity, target selectivity, or synthetic behavior.

2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid: Comparative Performance Evidence


PLK1 vs. CYP3A4 Selectivity Profiling

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid exhibits potent inhibition of serine/threonine-protein kinase PLK1 with an IC50 of 8 nM, while displaying substantially weaker inhibition of CYP3A4 with an IC50 of 1400 nM [1]. This represents a >175-fold selectivity window between PLK1 and CYP3A4 within the same assay platform. The PLK1 inhibition data provide a validated biochemical endpoint for structure-activity relationship studies, while the CYP3A4 data offer a baseline assessment of potential cytochrome P450 interaction for this scaffold.

Kinase inhibition PLK1 CYP3A4 Selectivity profiling

Lipophilicity (LogP) Comparison Across Analogs

The 4-ethoxy substitution on the 2-phenyl ring confers a calculated LogP of 3.7 for 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid [1]. In comparison, the 4-methoxy analog (CAS 4364-02-7, C17H13NO3, MW 279.29) and 4-methyl analog (CAS 20389-05-3, C17H13NO2, MW 263.29) contain one fewer carbon than the ethoxy derivative, while the 4-chloro analog (CAS 5466-31-9, C16H10ClNO2, MW 283.71) features a halogen substitution [2][3][4]. The 4-ethoxy group provides incremental lipophilicity relative to methoxy, without introducing the halogen-mediated electronic effects present in the 4-chloro analog or the fully hydrophobic character of the 4-methyl substituent.

Lipophilicity LogP Physicochemical properties ADME prediction

Synthetic Efficiency via Pfitzinger Reaction

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid is accessible via the Pfitzinger reaction between isatin and 4-ethoxyacetophenone in ethanol with potassium hydroxide, achieving a documented yield of 72% after a 12-hour reaction [1]. This synthetic route leverages readily available starting materials and standard laboratory reagents. The documented yield of 72% provides a benchmark for researchers planning multi-step syntheses or requiring this compound as a synthetic intermediate. As a carboxylic acid, the compound is amenable to further derivatization, including conversion to the corresponding methyl ester (CAS 51842-73-0) and acyl chloride (CAS 1160264-75-4) [1].

Synthetic methodology Pfitzinger reaction Reaction yield Process chemistry

Scaffold Validation in HDAC and SIRT3 Inhibition

The 2-phenylquinoline-4-carboxylic acid scaffold has been validated as a privileged structure in multiple drug discovery programs. The core structure has been employed as a cap moiety in the development of HDAC inhibitors, yielding an HDAC3-selective inhibitor (D28) with potent in vitro anticancer activity [1]. Additionally, structural modification of 2-phenylquinoline-4-carboxylic acid-containing compounds has produced SIRT3 inhibitors with IC50 values ranging from 0.53 μM to 5.06 μM for cancer differentiation therapy applications [2]. Furthermore, 2-phenylquinoline-4-carboxylic acid derivatives have been identified as PCSK9/LDLR protein-protein interaction inhibitors, with lead compounds exhibiting IC50 values of 0.76 μM to 6.25 μM [3].

Epigenetics HDAC inhibition SIRT3 inhibition Cancer therapeutics

Physical State and Crystallinity

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid exhibits a well-defined melting point of 221°C [1]. This high, sharp melting point is characteristic of crystalline materials and provides a practical quality control parameter for identity verification and purity assessment. In contrast, the 4-methyl analog (CAS 20389-05-3) is reported as an oil solution that is soluble in chloroform but insoluble in water, representing a fundamentally different physical state that may impact handling, storage, and formulation workflows . The crystalline nature of the 4-ethoxy derivative offers advantages in weighing accuracy, stability during storage, and ease of purification by recrystallization.

Quality control Purity assessment Melting point Material characterization

CYP3A4 Substrate-Dependent Inhibition

In CYP3A4 inhibition assays, 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid displays substrate-dependent variability in inhibitory potency. Using diethoxyfluorescein as the substrate, the compound exhibits an IC50 of 1400 nM, whereas using 7-benzyloxyquinoline as the substrate yields an IC50 of 5900 nM [1]. This 4.2-fold difference in measured IC50 depending on the probe substrate underscores the importance of substrate selection in CYP inhibition profiling and may inform the interpretation of drug-drug interaction potential for this scaffold.

CYP450 inhibition Drug metabolism Assay development Fluorescence-based assays

2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid: Recommended Applications


Kinase Inhibitor Lead Optimization

With a PLK1 IC50 of 8 nM and a >175-fold selectivity window over CYP3A4 (IC50 = 1400 nM), this compound serves as a validated starting point for PLK1 inhibitor optimization campaigns [1]. The quantified selectivity differential provides a baseline for assessing structure-activity relationships as the scaffold is further derivatized. Researchers can use this compound to establish selectivity benchmarks when evaluating new analogs against kinase panels or cytochrome P450 enzymes.

Scaffold Derivatization for Epigenetic Targets

The 2-phenylquinoline-4-carboxylic acid core has demonstrated utility as a cap moiety in HDAC inhibitor discovery and as a scaffold for SIRT3 inhibitor development [2][3]. The 4-ethoxy substituent offers a LogP of 3.7, providing a defined lipophilicity starting point for optimization of membrane permeability and solubility. The carboxylic acid functional group is amenable to further derivatization, including esterification (to methyl ester, CAS 51842-73-0) and conversion to acyl chloride (CAS 1160264-75-4), facilitating incorporation into more complex inhibitor designs [4].

CYP450 Inhibition Profiling & Assay Development

The compound's substrate-dependent CYP3A4 inhibition profile (IC50 = 1400 nM with diethoxyfluorescein vs. 5900 nM with 7-benzyloxyquinoline) makes it a useful reference standard for CYP inhibition assay development and cross-validation [1]. Researchers can employ this compound to assess inter-assay variability, optimize substrate selection, or calibrate fluorescence-based CYP inhibition screening platforms.

Pfitzinger Reaction Methodology & Process Chemistry

The documented 72% yield for the Pfitzinger reaction between isatin and 4-ethoxyacetophenone in ethanol with potassium hydroxide over 12 hours provides a benchmark for synthetic methodology studies [4]. Process chemists can use this compound as a model substrate for optimizing reaction conditions, evaluating alternative catalysts, or developing greener synthetic protocols for quinoline-4-carboxylic acid derivatives.

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